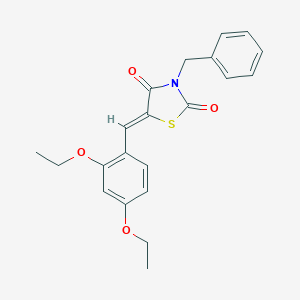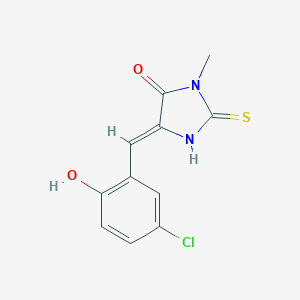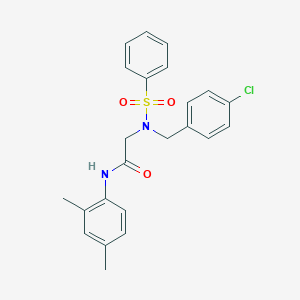![molecular formula C24H24N2O7S B301008 Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301008.png)
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as Methyl 4-({5-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}amino)benzoate, is a synthetic compound that has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the inhibition of key enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infections. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It also inhibits the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. Additionally, Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate disrupts the bacterial cell membrane and inhibits the synthesis of bacterial proteins, leading to bacterial cell death.
Biochemical and Physiological Effects:
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. The compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has demonstrated potent antimicrobial activity against various bacterial strains, including MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its potent antimicrobial and anti-inflammatory properties. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One of the potential areas of research is the development of novel drug formulations based on this compound for the treatment of cancer and microbial infections. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo. Furthermore, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the condensation of 2-(3-ethoxy-4-hydroxyphenyl)acetaldehyde and 2-amino-4-methylthiazole-5-carboxylic acid, followed by the reaction with methyl 4-bromobenzoate. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has demonstrated potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Produktname |
Methyl 4-({5-[3-ethoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C24H24N2O7S |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
methyl 4-[[(5Z)-5-[[3-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H24N2O7S/c1-5-32-19-12-15(6-11-18(19)33-14-21(27)30-3)13-20-22(28)26(2)24(34-20)25-17-9-7-16(8-10-17)23(29)31-4/h6-13H,5,14H2,1-4H3/b20-13-,25-24? |
InChI-Schlüssel |
HBZPMFFIDUSIEG-XQVDRLQHSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)

![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)
![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)

![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
